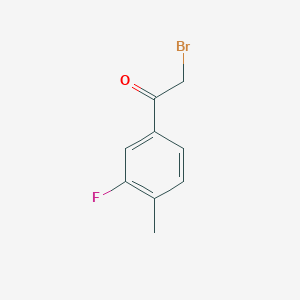

3-Fluoro-4-methylphenacyl bromide

Description

Contextual Significance of Alpha-Halo Ketones in Synthetic Organic Chemistry

Alpha-halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent (alpha) carbon. wikipedia.org This arrangement of atoms imparts a high degree of reactivity, making them valuable intermediates in a multitude of organic transformations. fiveable.me Their versatility stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This dual reactivity allows them to participate in a wide array of reactions, including nucleophilic substitutions, eliminations, and rearrangements. fiveable.menih.gov

The synthesis of α-halo ketones is typically achieved through the halogenation of a ketone precursor. wikipedia.org This can be accomplished using various halogenating agents, often facilitated by the formation of an enol or enolate intermediate which then acts as a nucleophile. fiveable.me Once formed, α-halo ketones serve as precursors for the synthesis of a diverse range of more complex molecules and are particularly important in the construction of heterocyclic compounds. mdpi.comnih.gov

The Distinctive Role of Halogenated Phenacyl Bromides as Versatile Intermediates

Within the family of α-halo ketones, phenacyl bromides, which feature a phenyl group attached to the carbonyl, are particularly noteworthy for their role as versatile synthetic intermediates. researchgate.netsci-hub.ru The presence of the aromatic ring, coupled with the reactive α-bromo ketone moiety, makes them ideal starting materials for the synthesis of a wide variety of heterocyclic compounds, many of which exhibit significant biological activity. mdpi.comresearchgate.netresearchgate.net

Phenacyl bromides are frequently employed in multicomponent reactions, where their ability to react with various nucleophiles is exploited to build complex molecular scaffolds in a single step. sci-hub.runih.gov Their utility is further underscored by their application in the synthesis of natural products and industrially important compounds. sci-hub.ru The general synthetic route to phenacyl bromide itself involves the bromination of acetophenone (B1666503). orgsyn.org

Impact of Fluorine and Methyl Substituents on Phenacyl Bromide Reactivity and Utility

The introduction of fluorine and methyl substituents onto the phenyl ring of phenacyl bromide, as in the case of 3-Fluoro-4-methylphenacyl bromide, significantly modulates its reactivity and properties. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. researchgate.net This can influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons, potentially altering the rates and pathways of reactions involving the α-halo ketone moiety. researchgate.net For instance, fluorine substitution can affect the rates of nucleophilic substitution reactions. researchgate.netnih.gov

Conversely, the methyl group is an electron-donating group, which can partially offset the electron-withdrawing nature of the fluorine atom. The interplay between these opposing electronic effects, along with their steric influence, provides a fine-tuning mechanism for the reactivity of the phenacyl bromide core. This tailored reactivity profile makes this compound a specialized reagent for accessing specific molecular targets that might be difficult to obtain with unsubstituted phenacyl bromide.

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a key building block in the synthesis of novel organic compounds. A significant area of investigation involves its use in the construction of heterocyclic systems. The specific substitution pattern on the aromatic ring is often designed to mimic or introduce functionalities found in biologically active molecules.

Current research efforts are likely directed towards exploring the full scope of its reactivity with various nucleophiles and in different reaction manifolds. This includes its participation in well-established reactions of α-halo ketones as well as the development of new synthetic methodologies that take advantage of its unique electronic and steric properties. The synthesis of this compound itself is a relevant area of study, with methods being developed from starting materials like 3-fluoro-4-methylaniline (B1361354) or through the bromination of a suitable ketone precursor. The related compound, 3-fluoro-4-trifluoromethyl benzonitrile, is prepared from ortho-fluoro benzotrifluoride (B45747) through a multi-step process involving nitration, reduction, bromination, and substitution. google.com Another related synthesis is that of 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene. researchgate.net These synthetic routes highlight the chemical transformations relevant to substituted aromatic compounds.

Key Properties of this compound

| Property | Data |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol |

| Appearance | Likely a solid at room temperature |

| Key Functional Groups | Ketone, Phenyl, Bromo, Fluoro, Methyl |

| Reactivity Centers | Carbonyl carbon, α-carbon, Aromatic ring |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKPUJFMTNFANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382496 | |

| Record name | 3-Fluoro-4-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505097-09-6 | |

| Record name | 3-Fluoro-4-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 Methylphenacyl Bromide

Established Bromination Protocols for Acetophenone (B1666503) Derivatives

The introduction of a bromine atom at the α-position to the carbonyl group of acetophenones is a well-established reaction. libretexts.org Various methods have been developed over the years, ranging from traditional approaches using elemental bromine to more refined, regioselective strategies. libretexts.orgmdpi.com

Traditional Alpha-Halogenation Reactions

The most direct method for the α-halogenation of enolizable ketones like acetophenone derivatives involves the use of an electrophilic halogen source, such as molecular bromine (Br₂), under acidic or basic conditions. mdpi.com The reaction typically proceeds through an enol or enolate intermediate.

Under acidic conditions, the reaction is catalyzed by an acid, which promotes the formation of the enol. libretexts.org The rate of halogenation in these cases is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-limiting step. libretexts.org Common solvents for this reaction include glacial acetic acid. libretexts.org For instance, the bromination of acetophenone with bromine in acetic acid is a classic example of this type of reaction. libretexts.org

Microwave irradiation has also been employed to facilitate the α-bromination of aryl ketones. For example, using a slight excess of Br₂ in glacial acetic acid under microwave irradiation has proven effective. mdpi.com Another approach involves solvent-free halogenation, where the reagents are ground together, sometimes with a sub-stoichiometric amount of an acid catalyst like p-toluenesulfonic acid (pTsOH). mdpi.com

Regioselective Bromination Strategies

Achieving regioselectivity—that is, selectively brominating the α-position of the acetyl group without affecting the aromatic ring—is a critical consideration, especially for substituted acetophenones. The electron density of the aromatic ring plays a significant role in determining the site of bromination. zenodo.org

For acetophenone derivatives with electron-donating groups on the aromatic ring, there is a risk of electrophilic substitution on the ring itself. zenodo.org Conversely, electron-withdrawing groups tend to deactivate the ring, favoring α-bromination of the side chain. zenodo.org To enhance the selectivity for α-bromination, various reagents and conditions have been explored.

One strategy involves the use of N-bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination, which can also be used for the α-bromination of ketones. google.com Other brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.comresearchgate.net

The choice of solvent can also influence the regioselectivity. For example, conducting the bromination with molecular bromine in methanol (B129727) containing a small amount of concentrated hydrochloric acid has been shown to favor side-chain bromination for certain acetophenone derivatives. zenodo.org Continuous flow procedures have also been developed to improve selectivity and yield, minimizing the formation of di-brominated byproducts. mdpi.com An example is the α-bromination of acetophenone with HBr and bromine in 1,4-dioxane, which yielded the desired product with high selectivity. mdpi.com

Targeted Synthesis of 3-Fluoro-4-methylphenacyl bromide

The synthesis of this compound requires careful consideration of the starting materials and reaction conditions to ensure the desired product is obtained with high purity and yield.

Rational Design and Selection of Precursors (e.g., substituted acetophenones)

The logical precursor for the synthesis of this compound is 3-fluoro-4-methylacetophenone . This starting material already possesses the required fluoro and methyl substituents on the aromatic ring at the correct positions. The subsequent reaction then focuses solely on the selective bromination of the α-carbon of the acetyl group.

Alternative, though less direct, synthetic routes could be envisioned, but the use of 3-fluoro-4-methylacetophenone represents the most straightforward and rational approach.

Reaction Conditions and Optimization Studies (e.g., solvent effects, temperature, catalysts, base-solvent systems)

The α-bromination of acetophenone derivatives is influenced by several factors, including the choice of brominating agent, solvent, temperature, and the presence of catalysts. researchgate.net For the synthesis of this compound from 3-fluoro-4-methylacetophenone, a common approach involves using a brominating agent like pyridine (B92270) hydrobromide perbromide in a suitable solvent such as acetic acid. nih.gov

Optimization studies on similar systems have shown that reaction parameters significantly impact the yield and purity of the product. nih.gov Key variables that are typically optimized include:

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time that maximizes product formation while minimizing side reactions. researchgate.net

Reaction Temperature: The temperature can affect the reaction rate and selectivity. A study on the bromination of various acetophenone derivatives found that a reaction temperature of 90 °C was optimal under their specific conditions. nih.gov

Molar Ratio of Reactants: The stoichiometry between the acetophenone derivative and the brominating agent is a critical parameter. A slight excess of the brominating agent is often used to ensure complete conversion of the starting material. For example, a molar ratio of 1.0:1.1 (substrate to brominating agent) has been reported to be effective. nih.gov

The following table summarizes typical reaction conditions that have been found to be effective for the α-bromination of substituted acetophenones.

| Parameter | Condition | Rationale |

| Brominating Agent | Pyridine hydrobromide perbromide | A solid, stable, and safer alternative to liquid bromine. nih.gov |

| Solvent | Acetic Acid | A common solvent for α-halogenation of ketones. libretexts.orgnih.gov |

| Temperature | 90 °C | Optimized for efficient reaction rates in similar systems. nih.gov |

| Substrate:Reagent Ratio | 1.0:1.1 | A slight excess of the brominating agent drives the reaction to completion. nih.gov |

| Reaction Time | 3 hours | Determined through monitoring to be sufficient for high conversion. nih.gov |

This table is generated based on data from similar reactions and represents a typical starting point for optimization.

Purification Techniques and Yield Enhancement Strategies

Following the reaction, the crude product, this compound, needs to be purified to remove unreacted starting materials, the de-brominated product, and other byproducts. Common purification techniques for α-bromoacetophenones include:

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for effective purification.

Column Chromatography: For more challenging separations, column chromatography over silica (B1680970) gel can be employed. chemicalbook.com A mixture of solvents, such as ethyl acetate (B1210297) and petroleum ether, is typically used as the eluent to separate the desired product from impurities. chemicalbook.com

To enhance the yield, it is important to carefully control the reaction conditions to maximize the formation of the desired product and minimize the formation of byproducts. Strategies to improve yield include:

Precise control of stoichiometry: Using the optimal molar ratio of reactants can prevent the formation of di-brominated or other unwanted products.

Temperature and time management: Adhering to the optimized reaction temperature and time prevents both incomplete reactions and the degradation of the product.

Efficient work-up and purification: Minimizing losses during the extraction and purification steps is crucial for maximizing the isolated yield. This includes selecting appropriate solvents for extraction and recrystallization to ensure high recovery of the pure compound. chemicalbook.com

Through careful application of these synthetic and purification strategies, this compound can be prepared efficiently and in high purity.

Contemporary and Green Synthetic Approaches for this compound

The synthesis of α-haloketones, such as this compound, has been an area of significant research interest due to their importance as versatile intermediates in organic synthesis. nih.gov Traditional methods for the α-bromination of ketones often involve the use of hazardous reagents like elemental bromine and volatile organic solvents. orgsyn.org Contemporary research, however, has shifted towards the development of more environmentally benign and efficient "green" synthetic protocols. These modern approaches focus on the use of safer brominating agents, catalytic methods, and alternative energy sources like microwave irradiation, as well as minimizing or eliminating the use of solvents. researchgate.net

The primary route to this compound involves the selective α-bromination of its precursor, 3-fluoro-4-methylacetophenone. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the reactivity of the acetyl group, making the development of regioselective and high-yielding synthetic methods crucial.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technology is particularly well-suited for the synthesis of α-bromoketones.

A highly efficient method for the α-bromination of acetophenones involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) under microwave irradiation. researchgate.net This protocol has been shown to be effective for a range of aromatic ketones, and it is anticipated to be applicable to the synthesis of this compound from 3-fluoro-4-methylacetophenone. The reaction is typically completed within minutes, highlighting a significant advantage over classical heating methods which can take several hours. arkat-usa.org

The general procedure involves irradiating a mixture of the ketone, NBS, and the catalyst in a suitable solvent or under solvent-free conditions. The use of microwave energy facilitates rapid and uniform heating of the reaction mixture, which can enhance the reaction rate and selectivity. nih.gov For instance, the synthesis of various α-bromocarbonyl compounds has been achieved in high yields within 30 minutes using this approach. researchgate.net Another study demonstrated the preparation of trifluoroacetaldehyde (B10831) from its ethyl hemiacetal using microwave irradiation, showcasing the utility of this method for organofluorine compounds. nih.gov

Table 1: Representative Microwave-Assisted α-Bromination of Acetophenones

| Substrate | Brominating Agent | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | NBS | p-TSA | Microwave | 30 min | High | researchgate.net |

| Substituted Acetophenones | NBS | CaCO₃ | Microwave | 5 min | 77 | researchgate.net |

| 2-Aminophenol, Benzaldehyde, Phenacyl bromide | - | Cs₂CO₃ | Microwave (100°C) | 3-5 min | 75-85 | arkat-usa.org |

This table presents data for the α-bromination of related ketones, suggesting plausible conditions for the synthesis of this compound.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry, as it reduces environmental pollution and simplifies purification processes. researchgate.net Solvent-free, or solid-state, reactions offer a promising alternative for the synthesis of this compound. These reactions can be carried out by mixing the reactants and catalyst, if any, and applying energy through conventional heating, microwave irradiation, or mechanical grinding.

One effective solvent-free approach for the α-bromination of ketones utilizes N-bromosuccinimide. nih.gov The reaction can be performed by simply grinding the ketone with NBS in the presence of a solid-supported catalyst or sometimes without any catalyst. Studies have shown that the regioselectivity of bromination can be influenced by the reaction conditions, with solvent-free methods sometimes offering different selectivity compared to solution-phase reactions. nih.gov

Another green methodology involves the use of quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), as the brominating agents. acgpubs.org These reagents are solid, easy to handle, and can effect bromination under solvent-free conditions, either by gentle heating or microwave irradiation. This method has been successfully applied to a variety of substrates, including anilines and phenols, suggesting its potential for the α-bromination of acetophenones. acgpubs.org

Table 2: Solvent-Free α-Bromination of Ketones

| Substrate | Brominating Agent | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Ketones | NBS | Grinding/Heating | Variable | Good to Excellent | nih.gov |

| Various Substrates | TBATB | Thermal (60-70°C) / Microwave | Short | Good to Excellent | acgpubs.org |

| Carbonyl Compounds | Ytterbium Perfluorooctanoate | Solvent-Free | Variable | Good to Excellent | researchgate.net |

This table illustrates the versatility of solvent-free conditions for bromination reactions, which could be adapted for the synthesis of this compound.

Catalytic Methods in Bromination Reactions

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of the α-bromination of 3-fluoro-4-methylacetophenone, various catalytic systems can be employed to facilitate the reaction.

Acid catalysts are commonly used to promote the formation of the enol or enolate intermediate, which is the reactive species that attacks the brominating agent. libretexts.org As mentioned, p-toluenesulfonic acid has proven effective in microwave-assisted protocols. researchgate.net Other solid acid catalysts, such as acidic aluminum oxide (Al₂O₃), have also been utilized for the regioselective α-bromination of aralkyl ketones with NBS. nih.gov The use of a solid catalyst simplifies the work-up procedure, as it can be easily removed by filtration.

In addition to traditional acid catalysts, a variety of other catalytic systems have been developed. For instance, an electrochemical method for the α-bromination of acetophenone has been reported, using ammonium bromide as the bromine source and a catalytic amount of sulfuric acid as a supporting electrolyte. rsc.orglookchem.com This greener approach generates the brominating species in situ, avoiding the handling of hazardous bromine reagents. lookchem.com Furthermore, the use of magnesium oxide nanoparticles as a catalyst for the regioselective monobromination of aromatic ketones with bromodimethylsulfonium bromide (BDMS) has been described as an efficient and environmentally benign protocol. researchgate.net

Table 3: Catalytic α-Bromination of Acetophenones

| Substrate | Brominating Agent | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Aralkyl Ketones | NBS | Acidic Al₂O₃ | Methanol | Regioselective, mild conditions | nih.gov |

| Acetophenone | NH₄Br | H₂SO₄ (catalytic) | H₂O:CH₃CN | Electrochemical, in situ generation of bromonium ions | rsc.orglookchem.com |

| Aromatic Ketones | BDMS | MgO nanoparticles | - | Environmentally benign, moderate to superior yields | researchgate.net |

This table summarizes various catalytic systems for α-bromination that could be effectively applied to the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methylphenacyl Bromide

Fundamental Reactivity Patterns

The reactivity of α-haloketones like 3-Fluoro-4-methylphenacyl bromide is complex, with multiple sites susceptible to nucleophilic attack. nih.gov These include the carbonyl carbon, the α-carbon bearing the bromine atom, and the halogen itself, alongside acidic protons at various positions. nih.gov

Electrophilic Character of the Carbonyl Group

The carbonyl group (C=O) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, which places a partial positive charge on the carbon atom. This makes it a target for nucleophiles. The electrophilicity of this carbonyl carbon in this compound is modulated by the substituents on the phenyl ring. The carbonyl group is the foundational source of catalytic power in many reactions involving such structures. nih.gov

Computational studies on related phenacyl bromides show that while direct nucleophilic addition to the carbonyl group can be a consideration, it is not always the dominant pathway. researchgate.net For instance, in reactions with pyridine (B92270), a stable tetrahedral intermediate formed by attack at the carbonyl carbon is not observed. researchgate.net Instead, the interaction is more of a complex where the nucleophile is positioned near both the carbonyl carbon and the α-carbon, influencing the subsequent substitution reaction. researchgate.net

Nucleophilic Substitution at the Alpha-Carbon (S_N_2 mechanisms)

A primary reaction pathway for α-haloketones is the bimolecular nucleophilic substitution (S_N_2) reaction at the α-carbon (the carbon atom bonded to the bromine). jove.comjove.com This reaction involves a "backside attack" by a nucleophile, leading to the displacement of the bromide ion and an inversion of configuration if the carbon is a stereocenter. masterorganicchemistry.com

The reactivity of α-haloketones in S_N_2 reactions is significantly enhanced compared to corresponding alkyl halides. nih.gov This is attributed to the inductive effect of the adjacent carbonyl group, which increases the positive character (electron deficiency) of the α-carbon, making it more attractive to nucleophiles. nih.gov

It is crucial to select appropriate nucleophiles for these reactions. Less basic nucleophiles are generally preferred for α-haloketones to avoid side reactions like the formation of α-haloenolate ions, which can occur with strong bases. jove.comjove.com In contrast, S_N_1 reactions are generally disfavored for α-haloketones because they would proceed through a less stable α-carbonyl carbocation. jove.comjove.com

Table 1: Comparison of S_N_2 Reaction Characteristics

| Feature | Description | Relevance to this compound |

| Mechanism | Concerted, single-step reaction. masterorganicchemistry.com | The primary pathway for substitution of the bromide. |

| Kinetics | Second-order rate law (rate = k[α-haloketone][Nucleophile]). masterorganicchemistry.com | The reaction rate is dependent on the concentration of both reactants. |

| Stereochemistry | Inversion of configuration at the α-carbon. masterorganicchemistry.com | Relevant if the α-carbon were chiral. |

| Nucleophile | Favored by less basic, strong nucleophiles. jove.comjove.com | Choice of nucleophile is key to prevent elimination side-reactions. |

| Leaving Group | Bromide is an effective leaving group. | Facilitates the substitution reaction. |

This table provides a generalized overview of the S_N_2 reaction as it applies to α-haloketones.

Influence of Fluoro and Methyl Substituents on Electrophilicity and Nucleofugality

The substituents on the aromatic ring—a fluorine atom at position 3 and a methyl group at position 4—play a critical role in modulating the reactivity of the molecule.

Fluorine Substituent: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the aromatic ring and, by extension, the carbonyl carbon and the α-carbon. This heightened electrophilicity can make the α-carbon more susceptible to nucleophilic attack. However, studies on fluorinated alkyl bromides have shown that fluorine substitution can sometimes hinder S_N_2 reactions due to electrostatic repulsion with the incoming nucleophile. researchgate.net

Methyl Substituent: The methyl group is an electron-donating group (+I effect) and also exerts a hyperconjugative effect. This tends to counteract the electron-withdrawing effect of the fluorine and the carbonyl group, potentially slightly reducing the electrophilicity of the reaction centers compared to an unsubstituted phenacyl bromide.

Radical Reaction Pathways

Beyond ionic reactions, this compound can participate in reactions involving radical intermediates, typically initiated by light (photochemistry).

Homolytic Cleavage of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in α-haloketones is susceptible to homolytic cleavage, where the bond breaks symmetrically, with each atom retaining one of the bonding electrons. youtube.com This process generates a phenacyl radical and a bromine radical. This cleavage is often initiated by UV light, a process known as photolysis. itu.edu.trresearchgate.net

Studies on phenacyl bromide and related bromophenyl ketones show that upon photoexcitation, they can undergo cleavage of the C-Br bond. frontiersin.orgacs.org The primary reaction on the triplet excited state surface is a barrier-controlled α-cleavage to form a radical pair. nih.gov This process is a key step in initiating radical reactions. researchgate.netresearchgate.net

Table 2: Products of Bond Cleavage

| Cleavage Type | Initiator | Resulting Species from C-Br Bond Breakage |

| Heterolytic | Polar solvents, Nucleophiles | 3-Fluoro-4-methylphenacyl cation and Bromide anion (Br⁻) |

| Homolytic | UV Light, Heat | 3-Fluoro-4-methylphenacyl radical and Bromine radical (Br•) |

This table illustrates the different species generated from the two primary modes of C-Br bond cleavage.

Role in Radical Generation for Polymerization Initiation

The radicals generated from the homolytic cleavage of the C-Br bond can be harnessed to initiate polymerization. frontiersin.org Phenacyl bromide itself has been successfully used as a Type I photoinitiator for the radical polymerization of monomers like methyl methacrylate (B99206) and styrene (B11656) under UVA light. frontiersin.orgdntb.gov.ua The process creates bromine-terminated polymer chains. frontiersin.org

Similarly, this compound can serve as a photoinitiator. Upon photolysis, it generates the initial radicals that start the polymerization chain reaction. itu.edu.trresearchgate.netnih.gov This method is valuable for creating polymers with a specific functional group at the chain end (a bromine atom), which can then be used for further modifications, such as the creation of block copolymers. frontiersin.org

Specific Reaction Mechanisms and Pathways

The versatility of this compound in organic synthesis is evident in its participation in several key reaction types, including cyclization, multicomponent, and quaternization reactions. The mechanisms of these reactions are of significant interest for the rational design of synthetic routes to novel compounds.

One of the most prominent applications of α-haloketones like this compound is in the synthesis of thiazole (B1198619) derivatives via the Hantzsch thiazole synthesis. nih.govacs.orgsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. The generally accepted mechanism for the Hantzsch synthesis, when applied to this compound, proceeds through a sequence of steps.

The initial step involves a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon bearing the bromine atom of this compound. This is an SN2 reaction that results in the formation of an isothiourea intermediate. nih.govyoutube.com Following this, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon of the original phenacyl bromide moiety. This step leads to the formation of a five-membered ring intermediate, a hydroxylated thiazoline (B8809763) derivative. The final step of the mechanism is a dehydration reaction, which results in the formation of the aromatic thiazole ring. nih.govyoutube.com

The reaction can be influenced by various factors, including the solvent, temperature, and the presence of a catalyst. For instance, refluxing in ethanol (B145695) is a common condition for this synthesis. nih.govacs.org

Table 1: Hantzsch-type Thiazole Synthesis with Phenacyl Bromide Analogs

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| Phenacyl bromide | Thioamide | Thiazole derivative | Varies | synarchive.com |

| This compound | Thiourea (B124793) | 2-Amino-4-(3-fluoro-4-methylphenyl)thiazole | Ethanol, reflux | N/A |

| Phenacyl bromide | N-thiocarbamoyl pyrazolines | Pyrazolyl-thiazole hybrids | Ethanol, reflux, 1h | nih.gov |

| Phenacyl bromide | Pyrazoline N-thioamide derivatives | Thiazole conjugates | Ethanol, reflux, 2h | acs.org |

This compound is an effective substrate in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all the starting materials. nih.govnih.govthieme.de These reactions are highly efficient and allow for the rapid generation of molecular complexity.

A common MCR involving phenacyl bromide analogs is a three-component reaction with an aldehyde and a thiosemicarbazide (B42300) to yield hydrazinyl-thiazole derivatives. The plausible mechanism for this type of reaction begins with the condensation of the aldehyde with thiosemicarbazide to form a thiosemicarbazone. researchgate.net Subsequently, the sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the α-carbon of this compound, similar to the initial step of the Hantzsch synthesis. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl group, and subsequent dehydration to form the final thiazole ring system. researchgate.netresearchgate.net

The reaction conditions for these MCRs can vary, with some proceeding at room temperature while others require heating. The use of catalysts, such as acids or bases, can also influence the reaction rate and yield. researchgate.net

Table 2: Multicomponent Reactions Involving Phenacyl Bromide Analogs

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions | Reference |

| Aldehyde | Thiosemicarbazide | Phenacyl bromide | 2,4-Disubstituted hydrazinyl-thiazole | Water, reflux, CTAB as catalyst | researchgate.net |

| 2-Furanmethylamine | 5-Chloroisatin | Phenacyl bromide | Thiazole derivative | N/A | researchgate.net |

| Aldehyde | Thiocarbohydrazide | Phenacyl bromide | Hydrazinyl-thiazole derivative | Ethanol, HCl, reflux | researchgate.net |

The reaction of this compound with tertiary amines or heterocyclic amines leads to the formation of quaternary ammonium (B1175870) salts. This transformation, known as a quaternization reaction, proceeds via a nucleophilic substitution (SN2) mechanism. researchgate.netmdpi.com In this reaction, the nitrogen atom of the amine acts as the nucleophile and attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion, which serves as the leaving group.

The rate and success of the quaternization reaction are influenced by several factors. The structure of the amine is critical; steric hindrance around the nitrogen atom can significantly slow down or even prevent the reaction. mdpi.com The electronic properties of both the phenacyl bromide and the amine also play a crucial role. The presence of the electron-withdrawing fluorine atom on the phenyl ring of this compound can enhance the electrophilicity of the α-carbon, potentially increasing the reaction rate compared to unsubstituted phenacyl bromide. Conversely, the basicity and nucleophilicity of the amine are important, with more basic and less sterically hindered amines generally reacting faster. researchgate.netmdpi.com

Studies on the quaternization of phenacyl bromides with pyridines have shown that the reaction is sensitive to the electronic effects of substituents on both reactants. koreascience.kr The reaction typically proceeds in a polar aprotic solvent, and the resulting quaternary ammonium salt often precipitates from the reaction mixture.

Table 3: Quaternization Reactions of Phenacyl Bromides with Heterocyclic Amines

| Phenacyl Bromide Derivative | Amine | Product | Reaction Mechanism | Reference |

| Phenacyl bromide | Pyridine | N-Phenacylpyridinium bromide | SN2 | researchgate.net |

| p-Methoxyphenacyl bromide | Pyridine | N-(p-Methoxyphenacyl)pyridinium bromide | SN2 | researchgate.net |

| This compound | Pyridine | N-(3-Fluoro-4-methylphenacyl)pyridinium bromide | SN2 | N/A |

Applications in Advanced Organic Synthesis

Versatile Building Block for Heterocyclic Compound Synthesis

The unique structural features of 3-fluoro-4-methylphenacyl bromide make it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The presence of two electrophilic centers, the α-carbon bearing the bromine atom and the carbonyl carbon, allows for facile reactions with various nucleophiles, leading to the formation of diverse ring systems.

Thiazole (B1198619) and Imidazo[2,1-b]nih.govsigmaaldrich.comnih.govthiadiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. This reaction typically involves the condensation of an α-haloketone, such as this compound, with a thioamide derivative. The reaction proceeds through a (3+2) heterocyclization mechanism. nih.gov This methodology has been extensively used to synthesize a variety of thiazole-containing hybrids, which are known to possess a broad spectrum of pharmacological activities. nih.gov

Similarly, this compound is a key reactant in the synthesis of imidazo[2,1-b] nih.govsigmaaldrich.comnih.govthiadiazoles. These fused heterocyclic systems are formed by the reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with α-haloketones. nih.gov The initial step involves the nucleophilic attack of the amino group of the thiadiazole onto the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to yield the final fused ring system. nih.gov The resulting imidazo[2,1-b] nih.govsigmaaldrich.comnih.govthiadiazole scaffold is of significant interest due to its presence in compounds with potential anticancer, antibacterial, and antifungal properties. nih.govnih.gov

Table 1: Hantzsch Thiazole Synthesis using Phenacyl Bromide Derivatives

| Thioamide Derivative | Phenacyl Bromide Derivative | Product | Reference |

| 5-(4-fluorophenyl)-3-heterocycl-4,5-dihydro-1H-pyrazole-1-carbothioamides | Phenacyl bromide | Thiazolyl-pyrazoline hybrids | nih.gov |

| 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides | Phenacyl bromide | 2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles | nih.gov |

| 3-(3,4-dimethoxyphenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Phenacyl bromide | 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl)thiazoles | nih.gov |

Pyrazoline and Pyrazole (B372694) Hybrid Scaffolds

This compound can be utilized in multi-step synthetic sequences to generate pyrazoline and pyrazole hybrid scaffolds. Pyrazolines, which are five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. nih.gov While not a direct reactant in the pyrazoline ring formation itself, this compound can be used to synthesize chalcone (B49325) precursors.

Furthermore, the resulting pyrazoline can be a substrate for further reactions involving this compound to create more complex hybrid molecules. For instance, a pyrazoline-carbothioamide can react with this compound via the Hantzsch synthesis to yield a thiazolyl-pyrazoline conjugate, combining two biologically active heterocyclic motifs in a single molecule. nih.gov Similarly, fluorinated pyrazoles can be synthesized through strategies involving the monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines. nih.gov

Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamines with aldehydes or their synthetic equivalents. While this compound is not a direct precursor in the most common methods, its derivatives can be incorporated. For example, a related compound, methyl 4-formylbenzoate, is used in the synthesis of fluoro-benzimidazole derivatives. nih.gov The versatility of phenacyl bromides allows for their conversion into various intermediates that can then participate in benzimidazole ring formation.

Pyridinium (B92312) Salts and Related Quaternary Compounds

The reaction of this compound with pyridine (B92270) or its derivatives leads to the formation of N-phenacylpyridinium salts. nih.gov This is a classic quaternization reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide ion. The resulting pyridinium salts are ionic compounds with potential applications as ionic liquids or as intermediates for further synthetic transformations. nih.gov The fluorine and methyl substituents on the phenyl ring can influence the properties of these salts, such as their solubility and reactivity. The synthesis of related quaternary ammonium (B1175870) compounds is also possible by reacting this compound with other tertiary amines.

Table 2: Synthesis of Pyridinium Salts

| Pyridine Derivative | Alkylating Agent | Product | Reference |

| 4-picoline | (3-bromopropoxy)benzene | 4-methyl-1-(3-phenoxypropyl)pyridinium bromide | nih.gov |

| 3-bromo-4-nitropyridine N-oxide | Tetrabutylammonium (B224687) fluoride | 3-fluoro-4-nitropyridine N-oxide | nih.gov |

Furan (B31954) and Benzofuran (B130515) Annulations

This compound is a key starting material for the synthesis of substituted furans and benzofurans. The Feist-Benary furan synthesis, for example, involves the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base.

In the context of benzofurans, a common method is the Rap-Stoermer condensation, which involves the reaction of a phenacyl bromide with a salicylaldehyde (B1680747) derivative in the presence of a base. lbsmd.ac.in The reaction proceeds through the initial formation of a phenoxy ether, followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the benzofuran ring system. This method allows for the synthesis of 2-aroylbenzofurans, where the aroyl group originates from the phenacyl bromide. lbsmd.ac.in The fluorine and methyl groups on the phenyl ring of this compound would be incorporated into the final benzofuran structure, potentially influencing its biological properties. nih.gov

Synthesis of Other Fused Heterocyclic Architectures

The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic systems. Its ability to react with binucleophilic reagents opens up pathways to numerous ring systems. For example, reaction with 2-aminobenzothiazole (B30445) can lead to the formation of imidazo[2,1-b]benzothiazole (B1198073) derivatives. The versatility of this building block allows for its incorporation into diverse synthetic strategies aimed at constructing complex, polycyclic molecules with potential applications in materials science and medicinal chemistry.

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactivity of the α-bromoketone functionality in this compound is central to its utility in forming new chemical bonds. This section delves into its application in alkylation reactions and sophisticated cross-coupling methodologies.

Alkylation Reactions (e.g., N-alkylation)

The presence of the electrophilic carbon adjacent to the bromine atom makes this compound an excellent alkylating agent for a variety of nucleophiles, particularly amines. This reactivity is fundamental to the construction of more complex molecular architectures, including various nitrogen-containing heterocyclic compounds which are of significant interest in medicinal chemistry.

The N-alkylation of amines with alkyl halides is a well-established method for forming carbon-nitrogen bonds. In this reaction, the lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion. While this reaction can sometimes be complicated by multiple alkylations, it remains a cornerstone of organic synthesis.

A prime example of the utility of phenacyl bromides, and by extension this compound, in C-N bond formation is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea (B124793) to yield a 2-aminothiazole (B372263) derivative. nih.govnanobioletters.com Thiazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules. The general mechanism involves the initial S-alkylation of the thiourea by the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

For instance, the reaction of a substituted phenacyl bromide with thiourea in a suitable solvent like ethanol (B145695) is a common method for synthesizing 4-substituted 2-aminothiazoles. nanobioletters.com This transformation highlights the ability of the phenacyl bromide to readily participate in the formation of a carbon-heteroatom bond, a critical step in the synthesis of these important heterocyclic scaffolds. The reaction of this compound with thiourea would be expected to proceed similarly, yielding 2-amino-4-(3-fluoro-4-methylphenyl)thiazole, a compound with potential applications in drug discovery.

Furthermore, this compound can be employed in the N-alkylation of various heterocyclic amines, such as imidazoles, pyridines, and triazoles. The phenacyl group can be introduced onto a nitrogen atom within these rings, leading to the formation of N-substituted heterocyclic derivatives. researchgate.net These reactions typically proceed by nucleophilic attack of the nitrogen atom on the α-carbon of the phenacyl bromide.

Table 1: Examples of N-Alkylation Reactions with Phenacyl Bromides

| Amine/Heterocycle | Product Type | General Reaction Conditions |

| Thiourea | 2-Aminothiazole | Reflux in ethanol |

| Imidazole | N-Phenacylimidazole | Base (e.g., K2CO3) in a polar solvent (e.g., DMF) |

| Pyridine | N-Phenacylpyridinium bromide | Direct reaction, often neat or in a non-polar solvent |

| 1,2,4-Triazole | N-Phenacyl-1,2,4-triazole | Base (e.g., NaH) in an aprotic solvent (e.g., THF) |

This table provides generalized conditions for N-alkylation reactions with phenacyl bromides. Specific conditions for this compound may vary.

Cross-Coupling Methodologies (e.g., palladium-catalyzed C-C bond formation with aryl bromides, adapting to phenacyl bromides)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon bonds. While typically applied to aryl and vinyl halides, the principles of these reactions can be adapted to other substrates, including phenacyl bromides, offering powerful tools for molecular construction.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and related reactions) or migratory insertion (in the case of Heck and Sonogashira reactions), and finally reductive elimination to regenerate the palladium(0) catalyst and yield the coupled product.

Although direct palladium-catalyzed cross-coupling reactions with the α-bromo position of a phenacyl bromide are less common than with aryl bromides, the aryl bromide functionality that can be present in derivatives of this compound, or the phenacyl bromide itself, can participate in these transformations. For instance, if a bromo-substituted aryl boronic acid were coupled with an alkyne, followed by bromination of an acetophenone (B1666503) derivative, a subsequent cross-coupling at the aryl bromide position could be envisioned.

More directly, the reactivity of the aryl ring in this compound can be exploited. While the C-Br bond of the phenacyl moiety is highly reactive towards nucleophilic substitution, the aromatic C-F and C-H bonds can potentially participate in certain cross-coupling reactions under specific conditions. However, the primary utility in this context often involves modification of the phenacyl bromide to introduce a more suitable handle for cross-coupling, or using the phenacyl bromide to build a scaffold that then undergoes cross-coupling at a different position.

Precursor for Specialty Organic Reagents and Materials

Beyond its direct role in bond-forming reactions, this compound serves as a valuable starting material for the synthesis of specialized reagents and functional polymers.

Reagents for Specific Chemical Transformations (e.g., fluorous thiol quenching method based on 2-bromo-4'-methylacetophenone)

The development of reagents for specific chemical transformations is crucial for streamlining synthetic processes and improving efficiency. While direct evidence for the use of this compound in this context is limited, the application of a closely related compound, 2-bromo-4'-methylacetophenone, in a fluorous thiol quenching method provides a strong precedent.

This method utilizes the reactivity of the α-bromoketone to selectively react with and "quench" excess thiol reagents from a reaction mixture. The resulting thioether can then be easily separated using fluorous solid-phase extraction. Given the similar reactivity of the α-bromo-p-tolyl ketone moiety, it is highly probable that this compound could be adapted for similar applications, potentially with modified properties due to the presence of the fluorine atom.

Synthesis of Chain-End Functional Polymers

The synthesis of polymers with well-defined architectures and functionalities is a major focus of modern polymer chemistry. Chain-end functional polymers, which possess a specific reactive group at the end of the polymer chain, are particularly valuable as they can be used to create block copolymers, graft polymers, and polymer-bioconjugates.

While specific examples of using this compound as an initiator for polymerization are not extensively documented in readily available literature, its structure suggests potential applications in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst to control the polymerization of various monomers. The initiator fragment becomes the α-end group of the polymer chain, while the halogen atom resides at the ω-end, allowing for further functionalization. The bromo- and ketone functionalities of this compound could potentially serve as initiation sites or as functional groups that are carried into the polymer structure.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-4-methylphenacyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.

¹H-NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. The spectrum for this compound is expected to show three distinct sets of signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear in the typical aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the fluorine, methyl, and acyl substituents. The proton ortho to the carbonyl group is expected to be the most deshielded. Coupling with the adjacent fluorine atom will further split these signals.

Methylene Protons (-CH₂Br): A sharp singlet is anticipated for the two protons of the bromomethyl group (CH₂ Br). This signal is expected to appear in the range of δ 4.4-4.7 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom and the carbonyl group.

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group will be observed in the upfield region, typically around δ 2.4 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-2, H-5, H-6) | 7.0 - 8.0 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. |

| Methylene (-CH₂Br) | 4.4 - 4.7 | Singlet (s) | Adjacent to two strong electron-withdrawing groups (C=O and Br). |

| Methyl (-CH₃) | ~2.4 | Singlet (s) | Typical range for an aryl methyl group. |

¹³C-NMR spectroscopy maps the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, one for each unique carbon atom.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, with a characteristic signal expected around δ 190-195 ppm.

Aromatic Carbons: The six aromatic carbons will produce signals between δ 115-165 ppm. The carbon directly bonded to the fluorine atom (C-3) will show a large coupling constant (¹JCF) and is anticipated around 160-165 ppm. The other aromatic carbons' shifts are influenced by the substituents, with C-1 (attached to the acyl group) and C-4 (attached to the methyl group) also being significantly shifted.

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of δ 30-35 ppm. docbrown.info

Methyl Carbon (-CH₃): The methyl carbon will give a signal in the upfield region, typically around δ 20-22 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | 190 - 195 | Ketone carbonyl. |

| C-F | 160 - 165 | Large C-F coupling constant expected. |

| Aromatic (C-1, C-2, C-4, C-5, C-6) | 115 - 145 | Specific shifts depend on substituent effects and C-F coupling. |

| -CH₂Br | 30 - 35 | Shifted downfield by adjacent bromine. |

| -CH₃ | 20 - 22 | Typical value for an aryl methyl carbon. |

¹⁹F-NMR is highly sensitive and specific for fluorine-containing compounds. This compound will exhibit a single resonance in the ¹⁹F-NMR spectrum. Based on data for analogous compounds like 4-fluoroacetophenone, the chemical shift for the fluorine atom is expected in the range of δ -105 to -115 ppm (relative to CFCl₃). spectrabase.com The signal will likely appear as a multiplet due to coupling with the ortho and meta aromatic protons. This technique is particularly powerful for confirming the presence and electronic environment of the fluorine substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a very strong, sharp absorption band for the carbonyl (C=O) group stretch, anticipated between 1690-1710 cm⁻¹. nist.gov Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone. Other key absorptions include:

Aromatic C-H Stretch: Above 3000 cm⁻¹.

Aliphatic C-H Stretch: Below 3000 cm⁻¹ for the methyl and methylene groups.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band in the 1200-1280 cm⁻¹ region.

C-Br Stretch: Typically found in the 600-700 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=C bonds of the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak |

| C=O Stretch (Ketone) | 1690 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1280 | Strong |

| C-Br Stretch | 600 - 700 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For this compound (C₉H₈BrFO), the molecular weight is 231.06 g/mol .

The electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak (M⁺). Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this peak will appear as a doublet (M⁺ and M+2) of approximately equal intensity at m/z 230 and 232.

Key fragmentation pathways would include:

Loss of the bromine radical: [M - Br]⁺, leading to a fragment at m/z 151.

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl and the methylene group, resulting in the formation of the 3-fluoro-4-methylbenzoyl cation at m/z 153. This is often a very prominent peak in the spectra of phenacyl derivatives.

Loss of the bromomethyl radical: [M - CH₂Br]⁺, also leading to the fragment at m/z 153.

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this exact compound is not publicly available, analysis of similar structures, such as other substituted phenacyl bromides, suggests that the molecule would likely exhibit a nearly planar conformation between the aromatic ring and the carbonyl group to maximize conjugation. nih.gov The bromomethyl group would be twisted out of this plane. X-ray analysis would also reveal intermolecular interactions, such as halogen bonding (C-Br···O) or π-π stacking, which govern the crystal packing. nih.gov A crystallographic study would yield a complete set of atomic coordinates, unit cell dimensions, and space group information, providing an unambiguous structural proof.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule and to monitor the progress of photochemical reactions. For a compound such as this compound, the UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. These electronic transitions are primarily of two types for α-haloketones: the n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions.

The π→π* transition is typically of high intensity (large molar absorptivity, ε) and occurs at a shorter wavelength (higher energy). This transition involves the excitation of an electron from a bonding π orbital, associated with the aromatic ring and the carbonyl group, to an antibonding π* orbital. The position and intensity of this band are sensitive to the substitution pattern on the aromatic ring. The presence of a methyl group (an electron-donating group) and a fluorine atom (an electron-withdrawing group by induction, but electron-donating by resonance) on the phenyl ring of this compound influences the energy of the π orbitals, thus affecting the absorption maximum (λmax).

The n→π* transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen or bromine atoms) to the antibonding π* orbital of the carbonyl group. This transition is characteristically of much lower intensity (small ε) and occurs at a longer wavelength (lower energy) compared to the π→π* transition.

Detailed research findings on the precise UV-Vis absorption maxima for this compound are not extensively documented in publicly available literature. However, by examining data from structurally analogous compounds, a reliable estimation can be made. For instance, acetophenone (B1666503), the parent ketone, exhibits a strong π→π* transition around 240 nm and a weak n→π* transition near 320 nm. The substitution on the aromatic ring and the presence of the α-bromo substituent in this compound will cause shifts in these absorption bands. The methyl and fluoro substituents are expected to cause a bathochromic (red) shift of the π→π* band due to their electronic effects on the aromatic system.

The following table provides estimated UV-Vis absorption data for this compound based on the known effects of similar substituents on the acetophenone chromophore.

| Compound Name | Transition | Estimated Wavelength (λmax, nm) | Estimated Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| This compound | π→π | 250 - 265 | 10,000 - 15,000 |

| n→π | 320 - 340 | 50 - 200 |

Photochemical Studies

UV-Vis spectroscopy is an invaluable tool for studying the photochemical reactions of this compound. Upon irradiation with UV light corresponding to its absorption bands, the molecule can undergo a variety of transformations. A primary photochemical process for phenacyl bromides is the cleavage of the carbon-bromine bond to generate a phenacyl radical and a bromine atom.

The progress of this photolysis can be readily monitored by recording the UV-Vis spectra of the solution at different time intervals during irradiation. The disappearance of the characteristic absorption bands of the starting material, this compound, and the potential appearance of new absorption bands corresponding to the photoproducts can provide kinetic information about the reaction. For example, the decay of the π→π* absorption band can be used to determine the quantum yield of the photochemical reaction, which is a measure of its efficiency.

Furthermore, by analyzing the changes in the spectrum, one can gain insights into the nature of the intermediates and final products formed. This is particularly useful in mechanistic studies to understand the pathways of the photochemical degradation or transformation of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

There is a notable absence of specific Density Functional Theory (DFT) studies for 3-Fluoro-4-methylphenacyl bromide in the reviewed literature. Consequently, detailed analyses of its electronic structure and reaction pathway energetics are not available.

No specific research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular orbital distribution for this compound was found.

Information regarding the energetic profiles of reaction pathways involving this compound, as determined by computational methods, is not described in the available resources.

Mechanistic Probing via Computational Modeling

Specific computational modeling to probe the reaction mechanisms of this compound has not been detailed in the surveyed literature.

There are no published studies that characterize the transition states of reactions involving this compound using computational techniques.

The literature search did not yield any computational studies aimed at elucidating the regioselectivity or stereoselectivity of reactions with this compound.

Quantitative Structure-Reactivity Relationships (QSAR) and Substituent Effects

No Quantitative Structure-Reactivity Relationship (QSAR) studies specifically involving this compound or a detailed analysis of its substituent effects based on computational data were found.

Due to the lack of specific research, data tables and detailed findings for the requested computational and theoretical investigations of this compound could not be generated.

Hammett-type Analyses for Fluoro and Methyl Group Contributions

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the rate or equilibrium constant of a reaction to the electronic properties of a substituent through its Hammett constant (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent. ijnrd.org

In the case of this compound, the reactivity of the phenacyl bromide core is modulated by the combined electronic effects of the fluorine atom at the meta-position (position 3) and the methyl group at the para-position (position 4).

The methyl group , in contrast, is generally considered to be electron-donating. This is due to a combination of a weak inductive effect (+I) and, more significantly, hyperconjugation, which can be thought of as a special type of resonance. The Hammett constant for a para-methyl substituent (σ_p) is negative, reflecting its electron-donating nature. wiredchemist.com

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Fluorine | meta | σ_m = +0.34 wiredchemist.com | Electron-withdrawing |

| Methyl | para | σ_p = -0.17 wiredchemist.com | Electron-donating |

This table presents standard Hammett constants for individual substituents. The combined effect on the 3-Fluoro-4-methylphenyl ring would be an interplay of these values.

The positive σ value for the meta-fluoro substituent suggests it will increase the electrophilicity of the carbonyl carbon and the acidity of the α-protons in the phenacyl bromide moiety. Conversely, the negative σ value for the para-methyl group suggests it will decrease this electrophilicity. The net effect would be a subtle electronic balance, making detailed computational analysis essential for precise predictions of reactivity.

Steric and Electronic Effects on Reaction Rates and Outcomes

Beyond purely electronic considerations, the steric bulk of substituents can significantly influence reaction rates and the regioselectivity of chemical transformations. The Taft equation, an extension of the Hammett equation, was developed to separate and quantify these steric and electronic effects. wikipedia.orgdalalinstitute.com

The fluorine atom is relatively small, with a van der Waals radius that is not substantially larger than that of a hydrogen atom. Therefore, the steric hindrance it imposes at the meta-position is generally minimal. Its primary influence on reaction rates is typically electronic in nature.

The methyl group , while also not exceptionally large, does possess greater steric bulk than a hydrogen atom. In the para-position, its steric influence on reactions at the phenacyl bromide side chain is likely to be negligible. However, its size can play a role in intermolecular interactions or in the context of reactions involving large reagents or transition states.

The interplay of steric and electronic effects is crucial in determining the outcome of reactions involving this compound. For instance, in nucleophilic substitution reactions at the α-carbon, the electronic effects of the fluoro and methyl groups will modulate the electrophilicity of the reaction center. A net electron-withdrawing effect would be expected to accelerate the reaction with a nucleophile, while a net electron-donating effect would slow it down.

Quantitative Structure-Activity Relationship (QSAR) models often employ descriptors that account for both electronic and steric properties to predict the biological activity or reactivity of a series of compounds. ijnrd.orgwikipedia.org For this compound, descriptors such as the Hammett constants, Taft's steric parameter (E_s), and molar refractivity (MR) could be used to build such models.

| Substituent | Taft Steric Parameter (E_s) | Molar Refractivity (MR) |

| Fluorine | -0.46 wiredchemist.com | 1.03 wiredchemist.com |

| Methyl | -1.24 wiredchemist.com | 5.65 wiredchemist.com |

This table provides Taft's steric parameter (E_s), which is a measure of the steric bulk of a substituent, and Molar Refractivity (MR), which is related to the volume and polarizability of the substituent.

The negative E_s values for both fluorine and methyl indicate that they impart some degree of steric hindrance compared to hydrogen (E_s = 0.00). The more negative value for the methyl group reflects its larger size. The MR values provide another measure of the substituent's volume and polarizability.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of phenacyl bromides often involves the bromination of the corresponding acetophenone (B1666503), a reaction that can be difficult to control and may use hazardous reagents. rsc.org Future research is geared towards developing greener and more efficient synthetic pathways.

One promising approach is the use of non-transition metal-catalyzed reactions in environmentally benign solvents. For instance, a method involving the tandem hydroxybromination and oxidation of styrenes mediated by K₂S₂O₈ in water has been developed for synthesizing phenacyl bromides. rsc.org Adapting this methodology for a substituted styrene (B11656) precursor could provide a sustainable route to 3-Fluoro-4-methylphenacyl bromide.

Another area of development is the direct C-H functionalization of precursor molecules, which avoids the need for pre-functionalized starting materials, thereby reducing step counts and waste. While challenging, the rhodium-catalyzed intermolecular nucleophilic addition of aromatic C-H bonds to ketones represents a frontier in ketone synthesis that could be explored. researchgate.net

Future synthetic strategies could focus on the following:

Catalyst Development: Designing selective and robust catalysts for the direct bromination of 3-fluoro-4-methylacetophenone with higher atom economy.

Alternative Reagents: Utilizing safer brominating agents like N-Bromosuccinimide in conjunction with innovative activation methods. wikipedia.org

Biocatalysis: Exploring enzymatic pathways for the synthesis, which could offer unparalleled selectivity under mild conditions.

Exploration of Uncharted Reactivity Modes

The reactivity of α-haloketones like this compound is dominated by their bifunctional nature, with two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. wikipedia.orgnih.gov While reactions like nucleophilic substitution and the Favorskii rearrangement are well-documented, the specific influence of the 3-fluoro and 4-methyl substituents presents opportunities to explore new or modified reactivity. wikipedia.orgnih.govjove.com

The electron-withdrawing nature of the fluorine atom and the electron-donating methyl group create a unique electronic environment on the aromatic ring, which can influence the reactivity of the phenacyl moiety. Future research could investigate:

Asymmetric Transformations: Developing organocatalytic or transition-metal-catalyzed reactions that exploit the molecule's structure to achieve high enantioselectivity in products.

Umpolung Strategies: Using reductive methods to generate enolate-like intermediates from this compound, reversing its classical electrophilic character to react with electrophiles. wikipedia.org

Multi-component Reactions: Designing one-pot reactions where the compound reacts with multiple partners to rapidly build molecular complexity, for example, in the synthesis of highly substituted heterocycles like pyrroles or thiazoles. wikipedia.orgnih.gov

The table below summarizes the known reactivity of α-haloketones, which serves as a foundation for exploring uncharted modes with this compound. wikipedia.orgnih.govjove.comwikipedia.org

| Reaction Type | Description | Potential for Exploration |

| Nucleophilic Substitution (SN2) | The halogen is displaced by a nucleophile. This is the most common reaction. nih.govjove.com | Investigating the kinetics and selectivity with a wide array of novel nucleophiles. |

| Favorskii Rearrangement | Treatment with a base leads to a rearranged carboxylic acid derivative. wikipedia.org | Studying the influence of the fluoro and methyl groups on the rearrangement pathway and product distribution. |

| Heterocycle Synthesis | Serves as a key building block for thiazoles, pyrroles, and imidazoles. wikipedia.orgnih.gov | Discovering new routes to novel heterocyclic systems with potential biological activity. |

| Reductive Dehalogenation | The bromine atom is removed to form the parent ketone or an enolate. wikipedia.org | Using the site-specific enolate generated for tandem aldol (B89426) or Michael reactions. wikipedia.org |

| Wittig Reaction | Reaction with a phosphorus ylide to form an α,β-unsaturated ketone. libretexts.org | Exploring the stereochemical outcome of the reaction with stabilized and non-stabilized ylides. |

| Baeyer-Villiger Oxidation | Oxidation with a peroxy acid to form an ester. libretexts.org | Examining the regioselectivity of oxygen insertion, influenced by the electronic effects of the aryl substituents. |

Integration into Flow Chemistry and Continuous Processing

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and greater scalability. rsc.orgresearchgate.net The synthesis of α-bromoketones, which is often highly exothermic and can lead to undesired byproducts like dibromo species in batch, is an ideal candidate for flow chemistry. rsc.org

A microreactor setup can be used to precisely control reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yield of the desired monobrominated product. rsc.orgresearchgate.net Future work on this compound will likely involve:

Process Optimization: Using automated flow reactors to rapidly screen reaction conditions and identify the optimal parameters for its synthesis. rsc.org

Integration of PAT: Incorporating Process Analytical Technology (PAT) for real-time monitoring and control of the reaction, ensuring consistent product quality.

The benefits of adopting flow chemistry for the synthesis of this compound are summarized below. rsc.orgresearchgate.net

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of heat, preventing thermal runaways and byproduct formation. researchgate.net |

| Mixing | Efficient mixing in flow reactors ensures a homogeneous reaction mixture, leading to more consistent product quality and higher yields. researchgate.net |

| Safety | The small internal volume of reactors minimizes the amount of hazardous material present at any given time, and reactions can be performed under superheated conditions safely. researchgate.netnih.gov |

| Scalability | Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), avoiding the challenges of re-optimizing for larger batch reactors. rsc.org |

Computational Predictions for Designing New Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, elucidation of mechanisms, and rational design of new reactions. nih.govcri.or.th For this compound, computational methods can provide deep insights into its electronic structure and reactivity.

Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. researchgate.netresearchgate.net This can help in understanding the regioselectivity and stereoselectivity of its reactions. Machine learning models, trained on large reaction datasets, are also emerging as powerful tools for predicting the products of unknown reactions. rsc.orgarxiv.org

Future research will likely leverage computational tools to:

Predict Site Selectivity: Determine which of the electrophilic sites is more susceptible to attack by different types of nucleophiles under various conditions. rsc.org

Design Novel Catalysts: Computationally screen potential catalysts for new transformations involving this compound.

Elucidate Reaction Mechanisms: Model complex reaction mechanisms, such as those in multi-component reactions or organocatalyzed processes, to guide experimental design. cri.or.th

Synergistic Approaches Combining Synthesis and Theoretical Chemistry

The most powerful paradigm for future research lies in the tight integration of experimental synthesis and theoretical computation. cri.or.th This synergistic approach creates a feedback loop where computational predictions guide experimental efforts, and experimental results are used to refine and validate theoretical models.

For this compound, this could involve:

Computational Screening: Using DFT or other methods to predict a novel reaction or to identify optimal conditions for a known transformation. nih.gov

Experimental Validation: Synthesizing the compound and performing the predicted reaction in the laboratory to test the computational hypothesis.

Spectroscopic and Crystallographic Analysis: Using techniques like NMR and X-ray crystallography to unambiguously determine the structure of the products, providing crucial data for model refinement. nih.gov

Model Refinement: Feeding the experimental results back into the computational model to improve its predictive accuracy for future investigations.